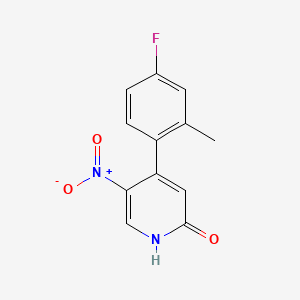
4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridinone core substituted with a fluoro-methylphenyl group and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoro-2-methylphenyl to introduce the nitro group. This is followed by a cyclization reaction to form the pyridinone ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the fluoro group.
Applications De Recherche Scientifique
4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro-methylphenyl group can enhance binding affinity to certain enzymes or receptors. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-methylphenol
- 2-Fluoro-4-methylphenol
- 4-Fluoro-3-methylphenol
Uniqueness
Compared to similar compounds, 4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one stands out due to the presence of both a nitro group and a pyridinone ring. This combination provides unique reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C12H9FN2O3 |
|---|---|
Poids moléculaire |
248.21 g/mol |
Nom IUPAC |
4-(4-fluoro-2-methylphenyl)-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H9FN2O3/c1-7-4-8(13)2-3-9(7)10-5-12(16)14-6-11(10)15(17)18/h2-6H,1H3,(H,14,16) |
Clé InChI |
AEEDZJQXVJINJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=CC(=O)NC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



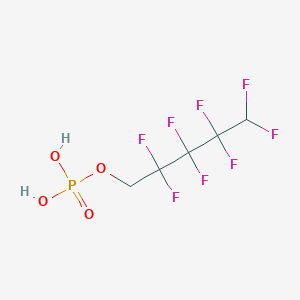
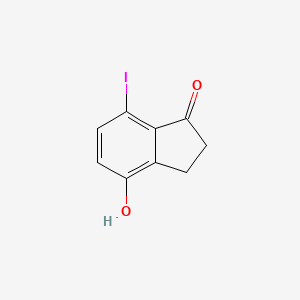


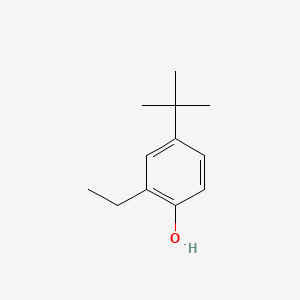
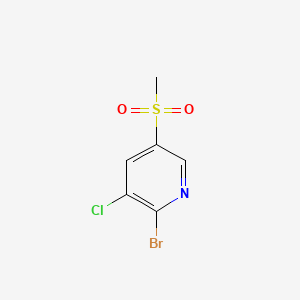
![1'-Boc-6-bromo-7-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]](/img/structure/B15336030.png)
![4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline](/img/structure/B15336037.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15336051.png)

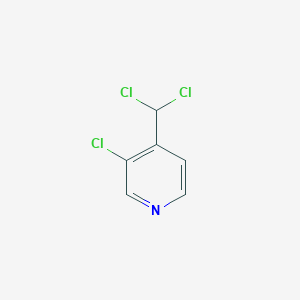
![3-Hexylthieno[3,2-b]thiophene](/img/structure/B15336076.png)
